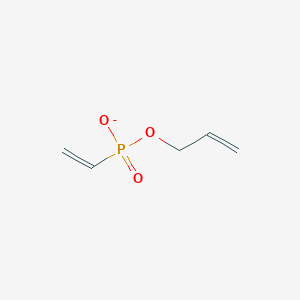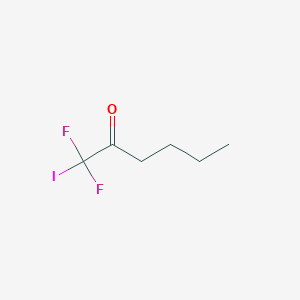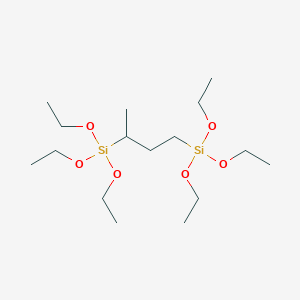
Prop-2-en-1-yl ethenylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-en-1-yl ethenylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethenylphosphonate can be synthesized through various methods. One common approach involves the reaction of prop-2-en-1-ol with a phosphonylating agent such as diethyl phosphite under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of prop-2-en-1-ol is replaced by the phosphonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave irradiation. These methods enhance reaction rates and yields while minimizing the use of hazardous solvents. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.
科学的研究の応用
Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Prop-2-en-1-yl phosphonate
- Ethenylphosphonic acid
- Diethyl phosphonate
Uniqueness
Prop-2-en-1-yl ethenylphosphonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and application purposes.
特性
CAS番号 |
183719-83-7 |
|---|---|
分子式 |
C5H8O3P- |
分子量 |
147.09 g/mol |
IUPAC名 |
ethenyl(prop-2-enoxy)phosphinate |
InChI |
InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1 |
InChIキー |
HNXGIBKLRYVYLZ-UHFFFAOYSA-M |
正規SMILES |
C=CCOP(=O)(C=C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)

![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
